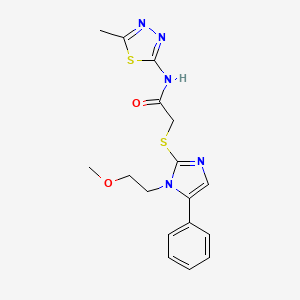

2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound known for its diverse applications in the fields of chemistry, biology, and industry. It is a fine example of modern chemical synthesis, featuring multiple functional groups and heterocyclic structures that contribute to its unique properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step procedures. Starting from commercially available precursors, the synthetic route can be divided into the following stages:

Formation of the Imidazole Ring: This is often achieved through a reaction between a phenyl derivative and an appropriate amine in the presence of a dehydrating agent. The reaction is typically carried out under reflux conditions.

Thioether Formation: The imidazole derivative is then reacted with a thioether reagent, often using a base such as sodium hydride or potassium carbonate, to introduce the thioether linkage.

Acetamide Formation: Finally, the compound is reacted with a thiadiazole derivative under mild conditions to form the acetamide moiety.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimization of the above-mentioned synthetic routes to maximize yield and purity. Continuous flow reactors, solvent recycling, and automated purification systems are commonly employed to enhance the efficiency of the process.

化学反应分析

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, especially at the sulfur atom in the thioether linkage, forming sulfoxides and sulfones under specific conditions.

Reduction: Reduction reactions may target the imidazole ring or the acetamide moiety, often using hydrogenation catalysts.

Common Reagents and Conditions

Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reduction Reagents: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution Reagents: Halogenated reagents such as bromine or iodine.

Major Products Formed

Sulfoxides and Sulfones: From oxidation reactions.

Reduced Imidazole Derivatives: From reduction reactions.

Functionalized Phenyl Derivatives: From substitution reactions.

科学研究应用

For industrial applications, optimizing these synthetic routes is crucial for maximizing yield and purity. Techniques such as using catalysts and controlled reaction conditions are often employed.

The biological activity of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been investigated across various studies, showcasing its potential in several therapeutic areas:

Anticancer Activity

Research has demonstrated that derivatives related to this compound exhibit cytotoxic effects against various cancer cell lines, including:

- Neuroblastoma (SKNMC)

- Colon Cancer (HT-29)

- Prostate Cancer (PC3)

In vitro studies using the MTT assay have shown promising results, although none of the derivatives tested exceeded the efficacy of doxorubicin, a standard chemotherapy drug .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it may inhibit bacterial growth and could be effective against certain pathogens, although specific data on this compound's efficacy compared to established antibiotics is still needed .

Study 1: Cytotoxic Evaluation

A study synthesized derivatives related to this compound and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated variable efficacy across different compounds, emphasizing the need for further structural optimization to enhance anticancer activity .

Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial effects of similar thiazole-containing compounds. Results showed promising activity against Mycobacterium tuberculosis in vitro, suggesting potential applications in treating infectious diseases .

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, influencing their activity.

Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or interact with genetic material.

相似化合物的比较

Similar Compounds

**2-((1-(2-ethoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

**2-((1-(2-methylpropyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

**2-((1-(2-chloroethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

What sets 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide apart from its analogs is the presence of the methoxyethyl group. This functional group can significantly influence the compound’s solubility, reactivity, and interaction with biological targets, making it a unique and valuable chemical entity.

And there you go. All the intricate details of this compound presented just for you.

生物活性

The compound 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide represents a novel class of heterocyclic compounds with significant potential in medicinal chemistry. Its unique structure combines imidazole and thiadiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C17H19N5O2S |

| Molecular Weight | 389.5 g/mol |

| CAS Number | 1206988-32-0 |

The compound features a thioether linkage and an acetamide group, which are critical for its biological activity. The imidazole ring is known to interact with various biological targets, enhancing its potential as a drug candidate.

Synthesis

The synthesis of the compound typically involves several steps:

- Formation of the Imidazole Ring: This can be achieved through condensation reactions involving glyoxal and primary amines.

- Thioether Formation: The imidazole derivative is reacted with a thiol under basic conditions.

- Amide Formation: The final product is obtained through an amidation reaction with acetic anhydride and methylamine .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have shown that derivatives containing imidazole and thiadiazole exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. For example, related compounds with similar structural features have demonstrated minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL against M. tuberculosis .

Antifungal Activity

The compound's antifungal properties are also noteworthy. Research indicates that imidazole derivatives can inhibit ergosterol synthesis in fungi, which is essential for their growth and survival. Compounds with similar structures have shown promising results against Candida species, suggesting that this compound may exhibit comparable activity .

Cytotoxicity Studies

Cytotoxicity assessments reveal that while the compound possesses significant antimicrobial properties, it exhibits low toxicity towards normal cell lines. This characteristic makes it a suitable candidate for further development as a therapeutic agent .

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors. The imidazole ring's interaction with metal ions and active sites in proteins plays a crucial role in modulating enzyme activity, potentially leading to the inhibition of pathogenic microorganisms .

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds in clinical settings:

- Anti-Tuberculosis Activity: A series of imidazole-thiadiazole derivatives were synthesized and screened for anti-tubercular activity. Compounds exhibiting potent activity were identified, paving the way for further investigations into their mechanisms and therapeutic potential .

- Antifungal Efficacy: In studies assessing antifungal properties, compounds structurally related to this compound showed effective inhibition of fungal growth comparable to established antifungals like ketoconazole .

属性

IUPAC Name |

2-[1-(2-methoxyethyl)-5-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2S2/c1-12-20-21-16(26-12)19-15(23)11-25-17-18-10-14(22(17)8-9-24-2)13-6-4-3-5-7-13/h3-7,10H,8-9,11H2,1-2H3,(H,19,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVZYWWRWVLELH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2CCOC)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。